

Application Notes and Protocols for Detecting p110 α Degradation by Taselisib

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Compound of Interest

Compound Name: Taselisib

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Introduction

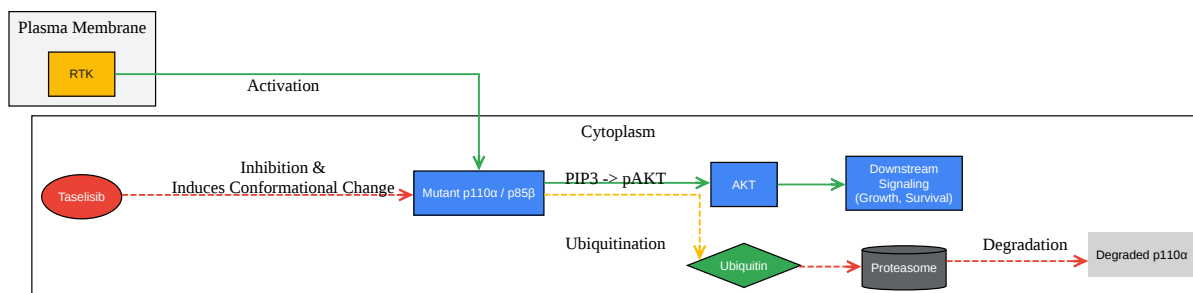
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1] The gene PIK3CA, which encodes the p110 α catalytic subunit of PI3K α , is one of the most frequently mutated oncogenes in solid tumors.[2] **Taselisib** (GDC-0032) is a potent and selective inhibitor of the p110 α isoform of PI3K.[1][3] A unique characteristic of **Taselisib** is its dual mechanism of action: it not only inhibits the kinase activity of p110 α but also induces the specific and potent degradation of mutant p110 α protein.[1][3][4] This degradation is mediated by the ubiquitin-proteasome system and is dependent on receptor tyrosine kinase (RTK) activity.[1][3][5][6]

These application notes provide detailed protocols for the detection and quantification of **Taselisib**-induced p110 α degradation, a critical step in understanding its therapeutic efficacy and mechanism of action.

Mechanism of Action: Taselisib-Induced p110 α Degradation

Taselisib's ability to induce the degradation of mutant p110 α offers a therapeutic advantage over other PI3K inhibitors by preventing the reactivation of the PI3K pathway that can occur due to feedback mechanisms.[2][4] The process is initiated by **Taselisib** binding to the mutant

p110 α subunit, which is part of the p110 α /p85 β heterodimer. This binding event, in the context of RTK activity, leads to the ubiquitination of p110 α , marking it for subsequent degradation by the proteasome.[4][5]



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Figure 1: Taselisib's dual mechanism on the PI3K pathway.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating p110 α degradation by **Taselisib** in various cancer cell lines.

Cell Line	PIK3CA Mutation	Taselisib Conc.	Treatment Duration	Detection Method	Outcome	Reference
HCC1954	H1047R	500 nM	24 hours	Mass Spectrometry	Significant degradation of mutant p110 α protein levels observed. [5][7]	[5][7]
HCC1954	H1047R	1 μ M	Up to 48 hours	Western Blot	Time-dependent depletion of p110 α protein.[7] [8]	[7][8]
HCC1954	H1047R	1 μ M	8 hours	Western Blot	Dose-dependent depletion of p110 α , rescued by proteasome inhibitor MG132.[9]	[9]
HCC202	E545K	1 μ M	18 hours	Western Blot	Taselisib-induced p110 α degradation was observed. [7]	[7]
KPL-4	E545K	Not specified	Not specified	Not specified	Taselisib induces mutant p110 α	[4]

degradatio
n.[4]

Isogenic
SW48

Mutant
PIK3CA

Not
specified

Not
specified

Not
specified

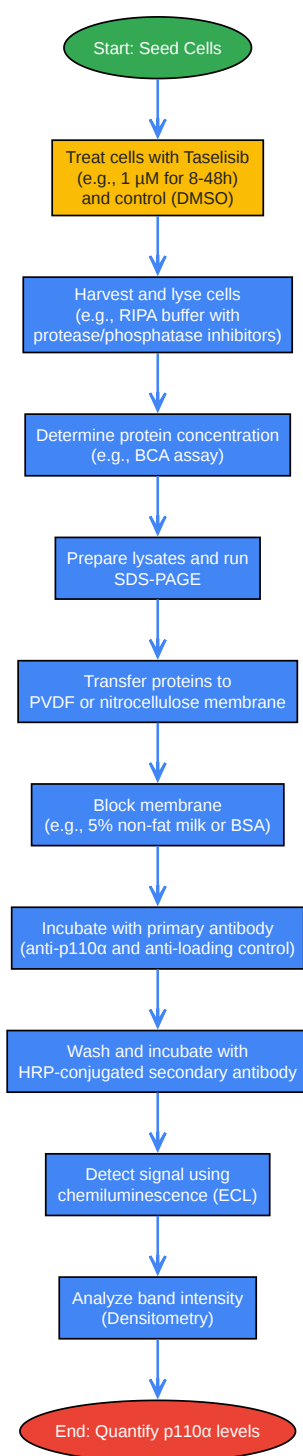
Taselisib
induces
down-
regulation
of mutant
p110α
protein
level.[3]

[3]

Experimental Protocols

Protocol 1: Western Blotting for p110α Protein Levels

This protocol is the most common method to qualitatively and semi-quantitatively measure the total levels of p110α protein in cell lysates following treatment with **Taselisib**.



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Figure 2: Workflow for Western Blot analysis of p110α.

Materials:

- PIK3CA mutant cancer cell line (e.g., HCC1954)
- **Taselisib** (GDC-0032) and DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: anti-p110 α (e.g., Proteintech 20583-1-AP)[[10](#)]
- Primary antibody for loading control (e.g., anti- β -actin, anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., ChemiDoc)

Procedure:

- Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of **Taselisib** (e.g., 0.1 - 1 μ M) or DMSO for the specified time (e.g., 8, 24, 48 hours).

- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and run according to standard procedures.[\[11\]](#)
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with the primary anti-p110α antibody (e.g., at 1:500 dilution) and a loading control antibody overnight at 4°C.
- **Washing and Secondary Antibody:** Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the p110α signal to the loading control signal.

Protocol 2: Cycloheximide (CHX) Chase Assay

This assay determines the half-life of the p110α protein by inhibiting new protein synthesis with cycloheximide and observing the rate of disappearance of existing p110α over time.

Principle: Cycloheximide (CHX) is a ribosome inhibitor that blocks the translation elongation step of protein synthesis.[\[12\]](#)[\[13\]](#) By treating cells with CHX, one can monitor the degradation of a pre-existing pool of a specific protein over a time course using Western Blotting.[\[12\]](#)[\[14\]](#)

Materials:

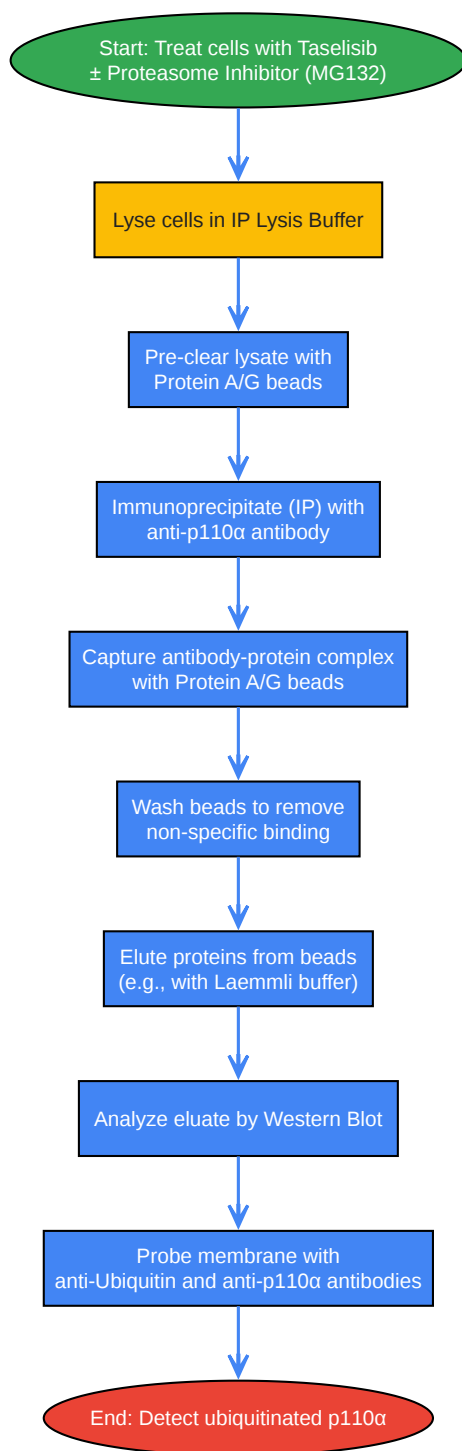
- All materials listed for Protocol 1
- Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

Procedure:

- Cell Culture and Pre-treatment: Seed cells as described in Protocol 1. Pre-treat one set of plates with **Taselisib** and another with DMSO for a fixed duration (e.g., 2 hours) to allow the drug to engage its target.
- Inhibition of Protein Synthesis: Add CHX to the culture medium of both **Taselisib**- and DMSO-treated cells at a final concentration of 10-100 µg/mL. This is time point zero (t=0).
- Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
- Western Blot Analysis: Prepare cell lysates and perform Western Blotting for p110α and a loading control as described in Protocol 1.
- Data Analysis:
 - Quantify the p110α band intensity at each time point, normalizing to the loading control.
 - For each condition (DMSO and **Taselisib**), express the p110α level as a percentage of the level at t=0.
 - Plot the percentage of remaining p110α versus time on a semi-logarithmic graph to determine the protein half-life. A faster decline in the **Taselisib**-treated samples indicates drug-induced protein degradation.

Protocol 3: Ubiquitination Assay for p110α

This protocol is used to confirm that the degradation of p110α is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating p110α and then probing for ubiquitin.



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Figure 3: Workflow for p110α Immunoprecipitation and Ubiquitination Assay.

Materials:

- All materials listed for Protocol 1
- Proteasome inhibitor (e.g., MG132)
- Ubiquitin-activating enzyme (UAE1) inhibitor (optional, as a negative control)[5][6][7]
- IP Lysis Buffer (non-denaturing)
- Protein A/G agarose/magnetic beads
- Primary antibody: anti-p110 α for immunoprecipitation
- Primary antibody: anti-Ubiquitin for Western Blotting
- IgG isotype control antibody

Procedure:

- Cell Treatment: Treat cells with DMSO, **Taselisib** alone, and **Taselisib** in combination with a proteasome inhibitor like MG132 (e.g., 10 μ M, added 4-6 hours before harvest). The MG132 co-treatment will cause ubiquitinated proteins to accumulate.[5][7]
- Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
- Immunoprecipitation (IP):
 - Normalize the protein amount for each lysate.
 - Pre-clear lysates by incubating with Protein A/G beads for 1 hour.
 - Incubate the supernatant with an anti-p110 α antibody or an IgG control overnight at 4°C with gentle rotation.
 - Add fresh Protein A/G beads to capture the immune complexes for 2-4 hours.
- Washing and Elution:
 - Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

- Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blot Analysis:
 - Run the eluted samples on an SDS-PAGE gel and transfer to a membrane as described in Protocol 1.
 - Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains attached to p110 α . A high molecular weight smear above the p110 α band indicates ubiquitination.
 - The membrane can be stripped and re-probed with an anti-p110 α antibody to confirm successful immunoprecipitation.

Conclusion

The protocols outlined above provide robust methods for detecting and characterizing the **Taselisib**-induced degradation of the p110 α protein. Utilizing a combination of Western Blotting, cycloheximide chase assays, and ubiquitination assays will allow researchers to thoroughly investigate this unique mechanism of action, which is crucial for the preclinical and clinical development of **Taselisib** and other next-generation PI3K α -degrading inhibitors.

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